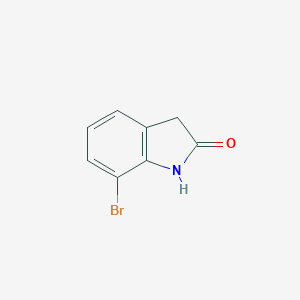

8-溴-2H-1-苯并吡喃-2-酮

描述

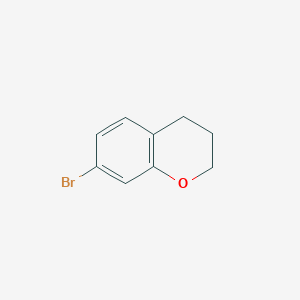

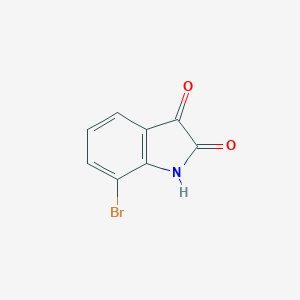

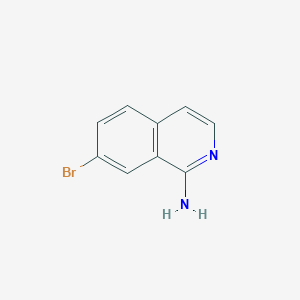

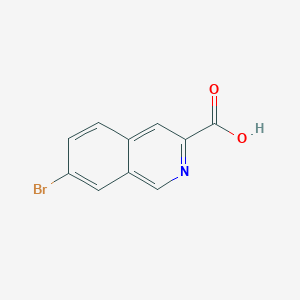

8-Bromo-2H-1-benzopyran-2-one is a brominated derivative of the benzopyran class, which includes compounds known as coumarins. These compounds are of significant interest due to their diverse biological activities and their potential applications in pharmacology and photochemistry .

Synthesis Analysis

The synthesis of 8-Bromo-2H-1-benzopyran-2-one and related compounds can be achieved through various methods. A highly regioselective one-pot synthesis of 2,3-disubstituted-2H-1-benzopyrans has been developed using Brønsted acid catalyzed [4+2] cycloaddition reactions with arylalkynes via ortho-quinone methides . Additionally, bromination studies of 7-Hydroxy-4-methyl benzopyran-2-one have been conducted using classical methods and microwave irradiation, indicating that different brominating agents and solvents can influence the regioselectivity and efficiency of the bromination process .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one has been determined, showing that the benzopyran ring system is essentially planar . The positions of the halogen atoms relative to the ring system have been precisely determined, providing insights into the molecular conformation of such compounds.

Chemical Reactions Analysis

Benzopyran derivatives can participate in a variety of chemical reactions. For example, 1-Benzopyran-4(4H)-ones have been used as novel activated alkenes in the Baylis-Hillman reaction, leading to the synthesis of indolizine-fused-chromones . This demonstrates the reactivity of the benzopyran ring system and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives can be influenced by their substituents. The synthesis and transformations of dihydroxy-2H-1-benzopyran-2-ones, including their bromo and acyl derivatives, have been explored, and their potential pharmacokinetic properties have been estimated using computer simulation . The solid-state structures of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies .

Case Studies

Several case studies highlight the importance of 8-Bromo-2H-1-benzopyran-2-one and related compounds. For instance, the synthesis of metal complexes with 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one derivatives has been characterized, revealing their potential as ligands for transition metal ions . These complexes have been studied using various spectroscopic methods and DFT calculations, providing insights into their geometric structures and electronic properties.

科学研究应用

微波辅助合成增强

8-溴-2H-1-苯并吡喃-2-酮在微波辅助的区域选择性合成12H-苯并吡喃[3,2-c][1]苯并吡喃-5-酮中作为前体,相较于传统方法展示出显著提高的产率和反应时间。这一过程突显了该化合物在微波辐射下促进高效合成途径的实用性,导致结构复杂的苯并吡喃衍生物高产率生产 (Basu & Ghosh, 2011)。

催化的环加成反应用于2H-1-苯并吡喃

该化合物还在Brønsted酸催化的[4+2]环加成反应中发挥了关键作用,高度区域选择性地合成了2,3-二取代的2H-1-苯并吡喃与芳基炔烃。这种方法提供了一种多功能途径,用于获取官能化的苯并吡喃衍生物,突显了其在构建生物和光化学活性分子中的重要性 (Tanaka et al., 2017)。

电子吸引取代物衍生物的合成

另一个应用涉及具有强电子吸引取代基的2H-1-苯并吡喃衍生物的合成,表明该化合物在生成多样化化学实体方面的多功能性。这些衍生物在各个领域,包括材料科学和药理学,具有潜在应用 (Ramazani & Fattahi-Nujokamberi, 2002)。

金属配合物和光谱性质

该化合物还在金属配合物的合成和表征中起着关键作用,展示了其在配位化学中的实用性。对这类配合物的研究提供了有关其结构、光谱性质和在催化和材料科学中的潜在应用的见解 (Abdel-Latif & Mohamed, 2017)。

药理活性

此外,苯并吡喃衍生物的合成和生物评价表明,某些化合物表现出显著的抗真菌和抗菌活性。这些发现强调了8-溴-2H-1-苯并吡喃-2-酮衍生物在药物化学中开发新治疗剂的重要性 (Kumar, Kumari, & Singh, 2014)。

安全和危害

Safety measures for handling “8-Bromo-2H-1-benzopyran-2-one” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

属性

IUPAC Name |

8-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMXYHSBRLPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457275 | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2H-1-benzopyran-2-one | |

CAS RN |

33491-30-4 | |

| Record name | 8-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)